molecular formula C10H16F3NO2 B12854131 (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one

(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B12854131
M. Wt: 239.23 g/mol
InChI Key: PMLREVMOWYIPAG-RMKNXTFCSA-N
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Description

(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one is a fluorinated enone derivative characterized by its trifluoromethyl group, ethoxy substituent, and sec-butylamino moiety at the 4-position of the butenone backbone. Its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Key structural features:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
  • Ethoxy group: Influences electron distribution and steric bulk.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

(E)-4-(butan-2-ylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C10H16F3NO2/c1-4-7(3)14-9(16-5-2)6-8(15)10(11,12)13/h6-7,14H,4-5H2,1-3H3/b9-6+

InChI Key

PMLREVMOWYIPAG-RMKNXTFCSA-N

Isomeric SMILES

CCC(C)N/C(=C\C(=O)C(F)(F)F)/OCC

Canonical SMILES

CCC(C)NC(=CC(=O)C(F)(F)F)OCC

Origin of Product

United States

Preparation Methods

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Description Yield & Notes
1 (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one + sec-butylamine Mix in ethanol or methanol, stir at 25-50°C for 4-12 hours Formation of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one via nucleophilic addition
2 Work-up Quench reaction, extract with organic solvent, dry over anhydrous MgSO4 Removal of excess amine and impurities
3 Purification Column chromatography on silica gel or recrystallization Purity >90% confirmed by GC and NMR

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Confirms the presence of the sec-butylamino group and the retention of the ethoxy and trifluoromethyl ketone moieties.
  • Gas Chromatography (GC): Used to assess purity, typically >90%.
  • Mass Spectrometry (MS): Confirms molecular weight of 239.23 g/mol for the amino-substituted product.
  • Physical Properties: The product is typically a liquid or low-melting solid, with properties consistent with the molecular structure.

Research Findings and Notes

  • The amination reaction is sensitive to moisture and heat; thus, inert atmosphere and controlled temperature are recommended.
  • The trifluoromethyl group significantly influences the reactivity, enhancing electrophilicity at the β-position.
  • The ethoxy substituent stabilizes the enone system and facilitates selective amination.
  • The compound has been used as an intermediate in peptide synthesis and as a building block for fluorinated bioactive molecules.

Summary Table of Key Compounds and Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Notes
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one C6H7F3O2 168.12 Ethoxy, trifluoromethyl ketone, enone 59938-06-6 Precursor for amination
(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one C10H16F3NO2 239.23 Ethoxy, sec-butylamino, trifluoromethyl ketone, enone 1365994-85-9 Target compound

Chemical Reactions Analysis

Types of Reactions

(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy, sec-butylamino, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one has been studied for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses makes it a candidate for the development of anti-inflammatory drugs. Its structural features may allow it to inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects
Emerging evidence suggests that (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one may have neuroprotective effects. Studies indicate that it could protect neuronal cells from oxidative stress and apoptosis, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agrochemical Applications

Pesticide Development
The unique chemical structure of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one positions it as a candidate for developing novel pesticides. Its bioactive properties could be harnessed to create effective agents against agricultural pests while minimizing environmental impact.

Herbicide Potential
Research is ongoing to explore the herbicidal properties of this compound. Its efficacy in inhibiting weed growth could lead to the formulation of new herbicides that target specific plant species without harming crops.

Material Science Applications

Fluorinated Polymers
Due to its trifluoromethyl group, (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one can be utilized in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for various industrial applications.

Coatings and Adhesives
The compound's reactivity may also lend itself to applications in coatings and adhesives. Its incorporation into formulations can enhance the durability and performance of these materials under harsh environmental conditions.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one showed promising results in controlling pest populations while maintaining crop yield. The studies highlighted its selective action against target pests with minimal impact on beneficial insects.

Mechanism of Action

The mechanism of action of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Substituents (Position 4) Key Features Applications
(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one C₁₀H₁₅F₃NO₂ Ethoxy, sec-butylamino Chiral center, hydrogen-bonding Pharmaceutical intermediates
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one C₆H₈F₃NO₂ Ethoxy, amino Simpler structure, higher polarity Precursor for heterocycles
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one C₈H₁₁F₃O₃ Two ethoxy groups Symmetric substitution, higher stability Synthesis of sulfoximide derivatives
(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one C₈H₁₃NO₃ Dimethylamino, dimethoxy Electron-rich, planar structure Ligands in coordination chemistry
ATFBO Family (Z)-4-(Dialkylamino)-1,1,1-trifluorobut-3-en-2-one Varies Dialkylamino Z-configuration, alkyl chain diversity Building blocks for pyrazoles, pyrimidines

Research Findings and Data

Comparative Reactivity Data

Reaction Type Target Compound 4-Amino Analog 4,4-Diethoxy Analog
Amination Slower due to steric hindrance Fast enaminone formation N/A (no amino group)
Sulfoximide Synthesis Possible with modified conditions Not reported High-yield products
Hydrolysis Stable under mild acidic conditions Rapid hydrolysis Resistant to hydrolysis

Biological Activity

(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one, also known by its CAS number 1365994-85-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one is C₆H₈F₃N₁O₂. The compound features a trifluoromethyl group which is known to enhance biological activity due to its electronegative properties.

Key Properties:

PropertyValue
Molecular Weight168.12 g/mol
AppearanceColorless to yellow liquid
Purity≥90% (GC)
Storage Temperature0-10 °C

Research indicates that (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains.
  • Cytotoxic Effects : In vitro studies have indicated that (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy : Research conducted at a university laboratory found that (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one displayed inhibitory effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. According to the safety data sheet provided by AK Scientific:

  • Skin Irritation : The compound is classified as a skin irritant (Category 2), indicating potential for causing inflammation upon contact.
  • Eye Irritation : It is also classified as an eye irritant (Category 2A), necessitating precautions during handling.

Q & A

Basic: What synthetic methodologies are reported for (E)-4-Ethoxy-4-sec-butylamino-1,1,1-trifluorobut-3-en-2-one, and what critical parameters govern yield optimization?

Methodological Answer:
The synthesis involves a condensation reaction between 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one and sec-butylamine derivatives. Key steps include:

  • Reaction Setup : Heating at 80–82°C in acetonitrile with triethylamine as a catalyst for 24 hours.
  • Purification : Post-reaction extraction with chloroform and recrystallization using hexane:ethyl acetate (4:1) to isolate the product.
  • Critical Parameters :
    • Temperature : Elevated temperatures (80–82°C) favor reaction completion but risk side reactions.
    • Solvent : Acetonitrile enhances solubility of intermediates.
    • Stoichiometry : Equimolar ratios of reactants minimize byproducts.
      Yield optimization requires strict control of anhydrous conditions and catalyst loading .

Basic: Which spectroscopic techniques are most effective for characterizing the compound’s structural features?

Methodological Answer:

  • 19F NMR : Detects the trifluoromethyl group (δ -70 to -80 ppm).
  • 1H NMR : Ethoxy protons (δ 1.2–1.4 ppm) and sec-butylamino protons (δ 0.8–1.0 ppm) confirm substituent geometry.
  • IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 253 for C₁₁H₁₆F₃NO₂) confirm molecular weight.
    Comparative analysis with Z-isomer spectra (e.g., NOESY NMR) resolves stereochemical ambiguities .

Advanced: How can the stereochemical integrity of the (E)-configuration be preserved during synthesis, and what analytical techniques validate it?

Methodological Answer:

  • Stereochemical Preservation :
    • Use anhydrous solvents and inert atmospheres to prevent hydrolysis or isomerization.
    • Optimize reaction time to avoid prolonged heat exposure.
  • Validation Techniques :
    • X-ray Crystallography : Resolves absolute configuration.
    • NOESY NMR : Correlates spatial proximity of substituents (e.g., ethoxy and sec-butylamino groups).
    • Comparative Analysis : Contrast 1H NMR shifts with Z-isomer (e.g., vinyl proton splitting patterns) .

Advanced: What strategies address conflicting literature data on the compound’s reactivity under varying pH conditions?

Methodological Answer:

  • Controlled Kinetic Studies :
    • Conduct reactions in buffered solutions (pH 2–12) to isolate pH effects.
    • Monitor progress via HPLC or in situ FTIR to track intermediate formation.
  • Statistical Analysis :
    • Apply ANOVA to identify significant variances across pH conditions.
    • Replicate studies under identical conditions to rule out experimental artifacts.
  • Degradation Mitigation : Use continuous cooling to stabilize samples during long-term studies, as organic degradation accelerates at higher temperatures .

Advanced: How does the electron-withdrawing trifluoromethyl group influence electrophilic reactivity compared to non-fluorinated analogs?

Methodological Answer:

  • Computational Analysis :
    • Perform DFT calculations to map electron density at reactive sites (e.g., α-carbon adjacent to CF₃).
  • Experimental Validation :
    • Compare nucleophilic substitution rates (e.g., with Grignard reagents) between fluorinated and non-fluorinated analogs.
    • Construct Hammett plots to quantify substituent effects on reaction kinetics.
      Results often show enhanced electrophilicity due to CF₃-induced polarization of the enone system .

Basic: What purification methods are recommended to isolate high-purity (E)-isomer samples?

Methodological Answer:

  • Recrystallization : Use hexane:ethyl acetate (4:1) to exploit differential solubility of (E) and (Z) isomers.
  • Column Chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane).
  • Analytical Purity Checks :
    • TLC (Rf comparison against standards).
    • GC-MS to detect residual solvents or byproducts .

Advanced: How can researchers design experiments to study degradation pathways under environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose samples to UV light, elevated temperatures (40–60°C), and variable humidity.
    • Analyze degradation products via LC-MS or NMR.
  • Environmental Simulation :
    • Use artificial wastewater matrices to mimic natural conditions.
    • Track hydrolytic cleavage of the enone system over time.
  • Control Measures : Include antioxidants (e.g., BHT) to differentiate oxidative vs. hydrolytic pathways .

Basic: What are the documented derivatives of this compound, and how do structural modifications affect bioactivity?

Methodological Answer:

  • Reported Derivatives :
    • Bicyclopyrone (herbicide).
    • Flonicamid (insecticide).
    • Sulfoxaflor (neonicotinoid analog).
  • Structure-Activity Relationship (SAR) :
    • Trifluoromethyl groups enhance lipid solubility and metabolic stability.
    • Ethoxy substituents influence binding to enzymatic targets (e.g., acetylcholinesterase).
      Comparative bioassays under standardized conditions (e.g., insect mortality rates) quantify activity shifts .

Advanced: What computational tools can predict the compound’s behavior in complex reaction systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or enzymes.
  • Docking Studies : Predict binding affinities to biological targets (e.g., using AutoDock Vina).
  • Reaction Pathway Analysis :
    • Apply Gaussian or ORCA software to calculate transition states.
    • Compare activation energies for competing pathways (e.g., keto-enol tautomerism).
      Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Advanced: How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • Standardized Protocols :
    • Measure solubility in triplicate using shake-flask methods (buffered at pH 7.4).
    • Determine logP via HPLC retention time correlation with reference standards.
  • Interlaboratory Collaboration :
    • Share samples with independent labs to validate reproducibility.
    • Publish detailed methodologies (e.g., solvent pre-saturation steps) to minimize variability.
  • Data Reconciliation : Use meta-analysis to identify outliers and systemic errors .

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